molecular formula C19H24N4O3 B2378854 N-(3-methoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1030096-57-1

N-(3-methoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No. B2378854
CAS RN: 1030096-57-1
M. Wt: 356.426
InChI Key: LZSFCRYCAFFZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is also known as MP-10, and it has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MP-10 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. This leads to the inhibition of cancer cell growth and the potential for the treatment of other diseases.
Biochemical and Physiological Effects:
MP-10 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MP-10 has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of MP-10 is its potential use in the treatment of cancer and other diseases. It has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations of MP-10 is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of MP-10. One direction is to further investigate its potential use in the treatment of cancer and other diseases. Another direction is to study its mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of MP-10 involves several steps. The first step is the reaction between 3-methoxybenzaldehyde and ethyl acetoacetate, which forms 3-methoxyphenyl-2-benzoylpropionate. The second step is the reaction between 3-methoxyphenyl-2-benzoylpropionate and piperidine, which forms 3-methoxyphenyl-2-(1-piperidinyl)propionate. The final step involves the reaction between 3-methoxyphenyl-2-(1-piperidinyl)propionate and 6-methyl-4-(2-chloroacetyl)pyrimidine, which forms MP-10.

Scientific Research Applications

MP-10 has been studied for its potential use in various therapeutic applications. One of the most promising applications is in the treatment of cancer. MP-10 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-14-11-18(22-19(20-14)23-9-4-3-5-10-23)26-13-17(24)21-15-7-6-8-16(12-15)25-2/h6-8,11-12H,3-5,9-10,13H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSFCRYCAFFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.